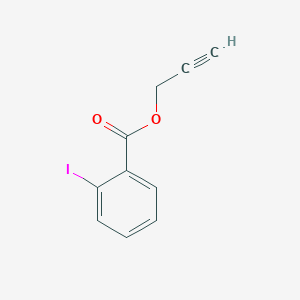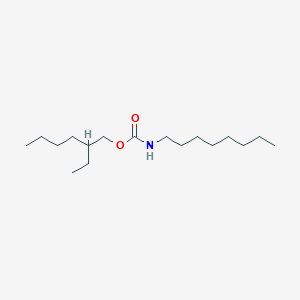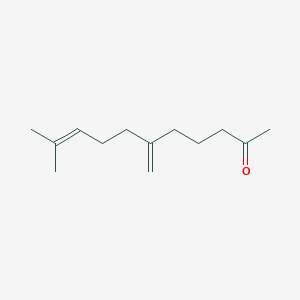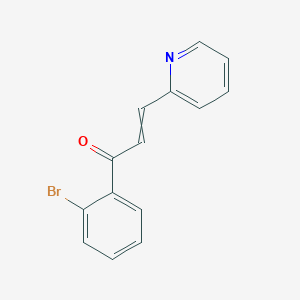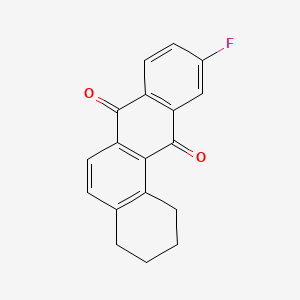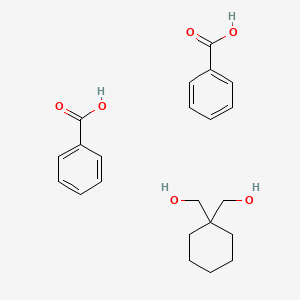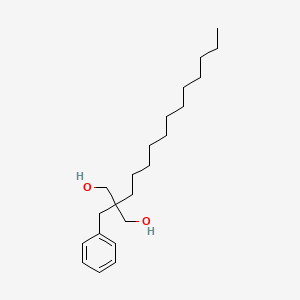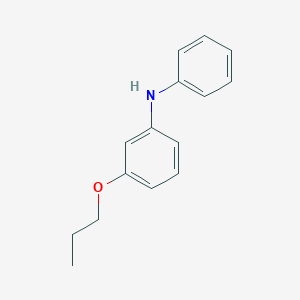
N-Phenyl-3-propoxyaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Phenyl-3-propoxyaniline is an organic compound that belongs to the class of anilines It consists of a phenyl group attached to an aniline moiety, with a propoxy group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-3-propoxyaniline can be achieved through several methods. One common approach involves the reaction of aniline with 3-bromopropoxybenzene in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Another method involves the use of Suzuki-Miyaura coupling, where a boronic acid derivative of aniline is coupled with a halogenated propoxybenzene in the presence of a palladium catalyst and a base. This method offers mild reaction conditions and high yields .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-Phenyl-3-propoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Halogenated anilines and other substituted derivatives.
Aplicaciones Científicas De Investigación
N-Phenyl-3-propoxyaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-Phenyl-3-propoxyaniline involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Aniline: A simpler analog without the propoxy group.
N-Phenyl-2-propoxyaniline: Similar structure but with the propoxy group at the 2-position.
N-Phenyl-4-propoxyaniline: Similar structure but with the propoxy group at the 4-position.
Uniqueness
N-Phenyl-3-propoxyaniline is unique due to the specific positioning of the propoxy group, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in physical properties, chemical reactivity, and biological activity compared to its analogs .
Propiedades
Número CAS |
108715-60-2 |
|---|---|
Fórmula molecular |
C15H17NO |
Peso molecular |
227.30 g/mol |
Nombre IUPAC |
N-phenyl-3-propoxyaniline |
InChI |
InChI=1S/C15H17NO/c1-2-11-17-15-10-6-9-14(12-15)16-13-7-4-3-5-8-13/h3-10,12,16H,2,11H2,1H3 |
Clave InChI |
BXSGWVKHMJIWNI-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=CC=CC(=C1)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


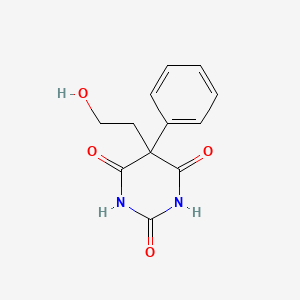
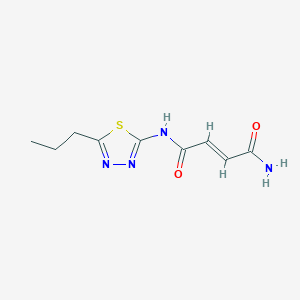
![8,8'-{Carbonylbis[azanediyl(3-methyl-4,1-phenylene)carbonylazanediyl]}di(naphthalene-1,3,5-trisulfonic acid)](/img/structure/B14337780.png)
![6-Oxo-3-{2-[4-(2-phenoxyethoxy)phenyl]hydrazinylidene}cyclohexa-1,4-diene-1-carbaldehyde](/img/structure/B14337787.png)


